
CL097 (hydrochloride)
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Overview
Description
CL097 (hydrochloride) is a potent small-molecule agonist of Toll-like receptors 7 and 8 (TLR7/8), with the molecular formula C₁₃H₁₄N₄O·HCl and a molecular weight of 242.28 g/mol (CAS: 1026249-18-2) . It induces pro-inflammatory cytokines (e.g., TNF-α, IL-12) and activates NADPH oxidase in macrophages, leading to enhanced reactive oxygen species (ROS) production upon stimulation with formyl-methionyl-leucyl-phenylalanine (fMLF) . CL097 is used in immunology and oncology research, particularly to study TLR-mediated immune responses and antitumor mechanisms. In vivo, subcutaneous administration (5 mg/kg) in NOD mice enhances antigen-specific cytotoxic T-cell activity, and its efficacy is amplified when combined with CD40 agonists .
Preparation Methods
CL097 (hydrochloride) is synthesized by resuspending the compound with sterile endotoxin-free water. The preparation involves adding 500 µl of water to a 500 µg vial or 5 ml of water to a 5 mg vial, followed by vortexing until completely resuspended . The compound is then aliquoted and stored at -20°C to maintain stability.
Chemical Reactions Analysis
CL097 (hydrochloride) undergoes various chemical reactions, including activation of NADPH oxidase, leading to increased production of reactive oxygen species (ROS) upon stimulation with formyl-methionyl-leucyl-phenylalanine (fMLF) . It also induces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF) pathways . Common reagents used in these reactions include fMLF and other TLR7/8 agonists.
Scientific Research Applications
CL097 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a TLR7/8 agonist in various chemical assays.
Medicine: Explored as a therapeutic agent in cancer therapy due to its ability to activate immune cells.
Industry: Utilized in the development of TLR research tools, including antibodies and inhibitors.
Mechanism of Action
CL097 (hydrochloride) acts as a preferential TLR7 agonist, inducing strong activation of plasmacytoid dendritic cells (pDCs). It activates immune cells via the TLR7/TLR8 MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF transcription factors . This results in the production of pro-inflammatory cytokines and type I interferons .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Targets and Mechanisms
CL097’s dual agonism of TLR7 and TLR8 distinguishes it from other TLR-targeting compounds. Below is a comparison with structurally or functionally related hydrochloride compounds:
Table 1: Pharmacological Profiles of CL097 and Similar Compounds
Key Differences :
- TLR Specificity : CL097 activates both TLR7 and TLR8, whereas Imiquimod is TLR7-specific. This dual activation allows CL097 to induce broader immune responses, including enhanced CD8⁺ T-cell cytotoxicity in breast cancer models .
- Structural Features: Unlike Imiquimod (an imidazoquinoline derivative), CL097’s benzimidazole-like structure may influence receptor binding kinetics and solubility .
Functional and Clinical Data
Table 2: In Vitro and In Vivo Efficacy
Parameter | CL097 (hydrochloride) | Imiquimod (hydrochloride) |
---|---|---|
In Vitro EC₅₀ (TLR7/8) | 4 μM (TLR8 in HEK293 cells) | 0.1–1 μM (TLR7) |
ROS Induction | ↑ fMLF-stimulated ROS in macrophages | Not reported |
Cytokine Induction | ↑ TNF-α, IL-12, IFN-γ | ↑ IFN-α, IL-6 |
In Vivo Model | NOD mice (5 mg/kg, subcutaneous) | Topical (5% cream) |
Therapeutic Use | Preclinical cancer immunotherapy | FDA-approved for warts and skin cancer |
Notes:
- CL097’s ability to prime NADPH oxidase (critical for ROS bursts) is unique among TLR agonists .
- Imiquimod’s clinical approval highlights its safety profile, whereas CL097 remains investigational .
Structural and Solubility Comparisons
Hydrochloride salts improve water solubility, critical for in vivo applications. CL097 is soluble in DMSO (≥60 mg/mL) and stable at -20°C . Similar compounds like Rolapitant Hydrochloride (NK1 antagonist) and Berubicin Hydrochloride (anthracycline derivative) also leverage hydrochloride formulations for enhanced bioavailability .
Research Implications and Limitations
- Advantages of CL097 : Dual TLR7/8 activation broadens its utility in studying innate and adaptive immunity cross-talk. Its ROS-enhancing activity is valuable for oxidative stress research .
- Limitations: Limited data on long-term toxicity and pharmacokinetics. Comparatively, Imiquimod has well-characterized safety but narrower target specificity.
Biological Activity
CL097 (hydrochloride) is a potent agonist of Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are critical components of the innate immune system. This compound, a derivative of the imidazoquinoline family, has garnered attention for its ability to modulate immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases.
- CAS Number : 1026249-18-2
- Molecular Formula : C₁₃H₁₄N₄O • HCl
- Molecular Weight : 278.74 g/mol
- Solubility : 1 mg/ml in water
CL097 primarily acts as a TLR7 agonist , with significant activity also directed towards TLR8. Upon activation, these receptors initiate several downstream signaling pathways, notably the NF-κB and IRF pathways, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This action is crucial for enhancing antiviral responses and stimulating immune cell activation, particularly plasmacytoid dendritic cells (pDCs) which play a pivotal role in orchestrating immune responses against pathogens and tumors .
Comparative Potency
CL097 has been shown to be more potent than other TLR7/8 agonists such as Gardiquimod and Imiquimod in activating human TLR7. However, it is less effective as a TLR8 agonist compared to compounds like CL075 . The following table summarizes the comparative potency of CL097 with other known agonists:
Compound | TLR7 Activity (EC50) | TLR8 Activity (EC50) |
---|---|---|
CL097 | 0.1 μM | 4 μM |
Gardiquimod | Higher than CL097 | N/A |
Imiquimod | Lower than CL097 | N/A |
CL075 | N/A | Higher than CL097 |
Cellular Assays and Biological Activity
The biological activity of CL097 has been verified through various cellular assays utilizing HEK293 cells engineered to express human or mouse TLRs. The absence of bacterial contamination has been confirmed using HEK-Blue™ reporter cells that detect lipoproteins and endotoxins .
Activation of Immune Cells
In studies involving primary immune cells, CL097 effectively induced the activation of pDCs, leading to enhanced production of IFN-α and other cytokines. This effect was assessed through ELISA assays measuring cytokine levels post-stimulation with varying concentrations of CL097 .
Case Studies
Recent research has highlighted the potential of CL097 in therapeutic contexts:
- Cancer Therapy : A study demonstrated that treatment with CL097 significantly increased pDC activation in murine models, resulting in enhanced anti-tumor immunity. The mechanism involved the upregulation of co-stimulatory molecules on dendritic cells and increased production of type I interferons .
- Autoimmune Disorders : Another investigation explored the role of TLR7 in lupus pathogenesis, revealing that enhanced signaling through TLR7 due to genetic mutations could be modulated by compounds like CL097. This suggests potential applications for managing autoimmune conditions by regulating TLR7 activity .
Research Findings
Recent studies have elucidated the cellular mechanisms by which CL097 exerts its effects:
- Endosomal Dynamics : Research indicates that CL097 induces actin comet formation on endosomes in HeLa cells, facilitating the recruitment of NLRP3 inflammasome components, which are critical for inflammatory responses .
- TLR Signaling Pathways : Activation of TLR7 by CL097 leads to significant NF-κB activation, promoting inflammatory cytokine production essential for effective immune responses against viral infections .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie CL097’s activation of TLR7/8, and how can these pathways be experimentally validated?
CL097 activates TLR7/8 by binding to endosomal receptors, triggering downstream signaling via MyD88 and NF-κB, which induces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and NADPH oxidase-dependent ROS production . To validate:
- TLR specificity : Use TLR7/8-knockout cells or selective inhibitors (e.g., IRS661 for TLR7) in HEK293-TLR7/8 reporter systems .
- Pathway analysis : Measure phosphorylated IκBα or nuclear translocation of NF-κB via immunofluorescence/Western blot .
- ROS quantification : Employ fluorescent probes (e.g., DCFDA) or lucigenin-based assays in fMLF-stimulated neutrophils .
Q. Which experimental models are most appropriate for studying CL097’s immunomodulatory effects?
- In vitro :
- Ex vivo : Patient-derived CD8+ T cells (e.g., breast cancer or sepsis models) to assess cytotoxicity and cytokine secretion .
- In vivo : Murine vaccination models (e.g., OVA immunization) to compare adjuvant efficacy with CpG, focusing on CD4+/CD8+ T cell expansion .
Q. How should researchers quantify CL097-induced cytokine expression in immune cells?
- qPCR : Use the 2^-ΔΔCt method with reference genes (e.g., GAPDH) for relative quantification of TNF-α, IL-6, or IFN-γ .
- ELISA/Flow cytometry : Validate protein levels in culture supernatants or intracellular staining .
- Normalization : Include unstimulated controls and TLR-specific agonists (e.g., imiquimod for TLR7) to confirm pathway specificity .
Advanced Research Questions
Q. How can contradictory data on CL097’s adjuvant efficacy (e.g., vs. CpG) be resolved experimentally?
Studies show CL097 induces weaker CD4+ T cell expansion than CpG due to NO/PGE2-mediated apoptosis . To address discrepancies:
- Dose optimization : Titrate CL097 (e.g., 0.2–5 μg/mL) in DC-T cell co-cultures to balance activation vs. toxicity .
- Inhibitor screens : Use L-NMMA (NOS inhibitor) and indomethacin (COX inhibitor) to rescue T cell viability .
- Temporal analysis : Monitor T cell dynamics at early (≤4 days) and late (≥11 days) stages post-stimulation .
Q. What methodologies elucidate CL097’s role in autophagy-mediated HIV inhibition?
CL097 activates TLR8 to induce autophagy via CYP27B1/VDR, reducing HIV replication . Key approaches:
- Gene silencing : Knock down Beclin-1 or ATG5 via siRNA to disrupt autophagosome formation .
- Lysosomal inhibition : Use bafilomycin A1 to block autophagosome-lysosome fusion and assess viral load .
- Vitamin D modulation : Treat cells with 1,25-dihydroxyvitamin D3 to enhance VDR-dependent autophagy .
Q. How does CL097 enhance CD8+ T cell cytotoxicity in cancer models, and what controls are essential?
CL097 upregulates perforin, granzyme B, and IFN-γ in CD8+ T cells via TLR7 . Experimental design:
- Direct vs. indirect co-cultures : Compare target cell lysis (e.g., MCF-7) in systems with/without cell-contact .
- HLA-restricted controls : Use HLA-mismatched target cells to confirm antigen-specific killing .
- Exhaustion markers : Monitor PD-1/CTLA-4 expression to rule out T cell dysfunction .
Q. What experimental strategies validate NADPH oxidase as the primary source of CL097-induced ROS?
- Pharmacological inhibition : Pretreat cells with diphenyleneiodonium (DPI) or apocynin to block NADPH oxidase .
- Genetic models : Use p47phox-deficient neutrophils to assess ROS dependency .
- Subcellular localization : Confocal microscopy with NOX2/gp91phox antibodies to confirm enzyme activation .
Q. How should researchers address variability in CL097’s effects across immune cell subsets?
- Single-cell RNA-seq : Profile TLR7/8 expression heterogeneity in PBMCs or sorted T cell/macrophage populations .
- Cytokine multiplexing : Compare IL-1β, IL-8, and TNF-α secretion patterns in macrophages vs. neutrophils .
- Dose-response curves : Establish cell type-specific EC50 values for ROS/cytokine induction .
Q. Methodological Best Practices
- Controls : Include TLR7/8-negative cells, inactive analogs (e.g., CL075 for TLR7 specificity), and vehicle (DMSO) controls .
- Data normalization : Express ROS/cytokine data as fold-change relative to unstimulated cells .
- Statistical rigor : Use ANOVA with Dunnett’s test for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .
Properties
Molecular Formula |
C13H15ClN4O |
---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H |
InChI Key |
KTOHDRYYPGXUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl |
Origin of Product |
United States |
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